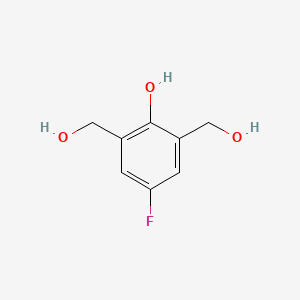

4-Fluoro-2,6-bis(hydroxymethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2,6-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETCNIWYTGPBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368454 | |

| Record name | 4-Fluoro-2,6-bis(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71643-58-8 | |

| Record name | 4-Fluoro-2,6-bis(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2,6-bis(hydroxymethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2,6-bis(hydroxymethyl)phenol molecular structure and weight

An In-depth Technical Guide to 4-Fluoro-2,6-bis(hydroxymethyl)phenol

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this compound. We will delve into its molecular characteristics, provide a field-proven synthesis protocol with mechanistic insights, and explore its chemical behavior in the context of its structural analogs.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted phenol derivative characterized by a fluorine atom at the para-position and two hydroxymethyl groups at the ortho-positions relative to the phenolic hydroxyl group.[1] This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential for further chemical modification.

Structural Identification

Accurate identification is paramount in scientific research. The compound is uniquely identified by the following parameters:

| Parameter | Value |

| CAS Number | 71643-58-8[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₈H₉FO₃[1][2] |

| Molecular Weight | 172.15 g/mol [1][2] |

| SMILES | C1=C(C=C(C(=C1CO)O)CO)F[1] |

| Standard InChI | InChI=1S/C8H9FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2[1] |

| Standard InChIKey | GETCNIWYTGPBMQ-UHFFFAOYSA-N[1] |

Physicochemical Data

The physical properties of a compound are critical for designing experimental conditions, from synthesis and purification to formulation and application. This compound is a solid at room temperature with the following characteristics:[1]

| Property | Value |

| Physical State | Solid[1] |

| Melting Point | 137-139 °C[1] |

| Boiling Point | 309.5 °C at 760 mmHg[1] |

| Density | 1.438 g/cm³[1] |

| Flash Point | 141 °C[1] |

| LogP | 0.51590[1] |

| Predicted pKa | 9.91 ± 0.23[1] |

The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a key consideration in drug development for membrane permeability.[1]

Synthesis Protocol and Mechanistic Rationale

The reliable synthesis of this compound is crucial for its availability in research and development. The most established method is the base-catalyzed hydroxymethylation of p-fluorophenol.

Causality in Experimental Design

-

Choice of Precursor : p-Fluorophenol is selected as the starting material because the fluorine atom at the para-position is electronically withdrawing and directs the incoming electrophiles (hydroxymethyl groups) to the ortho-positions.

-

Role of the Base Catalyst : A strong base, such as potassium hydroxide (KOH), is essential. It deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This dramatically increases the electron density of the aromatic ring, activating it towards electrophilic aromatic substitution by formaldehyde.

-

Formaldehyde Source : Paraformaldehyde, a solid polymer of formaldehyde, is used as a stable and convenient source of formaldehyde in the reaction. Upon heating in the basic aqueous medium, it depolymerizes to release formaldehyde in situ.

-

Reaction Conditions : The reaction is conducted at a moderate temperature (60°C) to ensure a sufficient reaction rate without promoting undesirable side reactions, such as polymerization or oxidation of the phenol.[1] The extended reaction time (32 hours) is necessary to drive the reaction towards di-substitution, ensuring high yields of the desired product.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; adherence to these steps has been documented to produce a high yield (85%) of the target compound.[1]

-

Reagent Preparation : To a suitable reaction flask, add potassium hydroxide (120 g) and water (800 mL). Stir until the KOH is fully dissolved.

-

Addition of Reactants : To the basic solution, add p-fluorophenol (80.0 g) and paraformaldehyde (128 g).

-

Reaction Execution : Heat the reaction mixture to 60°C and maintain vigorous stirring for 32 hours under a standard atmosphere.

-

Workup - Cooling and Extraction : After 32 hours, cool the mixture to room temperature. Add dichloromethane to the flask to aid in the subsequent separation.

-

Workup - Acidification and Precipitation : Add water, followed by the careful, dropwise addition of hydrochloric acid until the pH of the aqueous phase reaches 3. This neutralizes the phenoxide and excess base, causing the product to precipitate.

-

Isolation : Stir the resulting slurry, then isolate the solid product via suction filtration.

-

Purification : Wash the filter cake thoroughly with water to remove inorganic salts and any remaining water-soluble impurities.

-

Drying : Dry the purified solid under vacuum to yield the final product, this compound. A typical yield for this procedure is around 104 g.[1]

Chemical Reactivity and Structural Considerations

The unique arrangement of functional groups in this compound imparts specific chemical characteristics.

-

Acidity : The compound possesses three hydroxyl groups, each with a distinct acidity. Studies on related phenols show that the phenolic hydroxyl is the most acidic, followed by the two hydroxymethyl groups.[1] Potentiometric titration methods have successfully determined all three acidity constants (Ka1, Ka2, and Ka3) for this class of compounds.[1]

-

Oxidation : The hydroxymethyl groups are susceptible to oxidation. Analogous 2,6-bis(hydroxymethyl)phenols can be oxidized to the corresponding 2-hydroxyisophthalaldehydes using reagents like activated manganese(IV) oxide.[1] This provides a direct synthetic route to valuable aldehyde derivatives.

-

Influence of the Fluoro Group : The electron-withdrawing nature of the fluorine atom at the para-position increases the acidity of the phenolic hydroxyl group compared to its non-fluorinated analog, 2,6-Bis(hydroxymethyl)phenol. This electronic effect is a key consideration in its reactivity and potential interactions in biological systems.[1]

Comparative Analysis with Structural Analogs

Understanding how substituents affect molecular properties is a cornerstone of medicinal and materials chemistry. The para-substituent on the 2,6-bis(hydroxymethyl)phenol scaffold significantly influences its physicochemical properties.

| Compound | Molecular Weight ( g/mol ) | Key Distinction |

| 2,6-Bis(hydroxymethyl)phenol | 154.16[1] | The non-substituted parent compound.[1] |

| This compound | 172.15[1] | The subject of this guide, featuring an electron-withdrawing fluorine atom. |

| 4-Chloro-2,6-bis(hydroxymethyl)phenol | 188.61[3] | Contains a larger, less electronegative halogen, potentially enhancing flame retardancy in polymer applications.[4] |

| 4-Bromo-2,6-bis(hydroxymethyl)phenol | 233.06[1] | Features a much heavier halogen atom, significantly increasing the molecular weight.[1] |

This comparison highlights how a simple substitution at the 4-position can be used to fine-tune the molecular properties for specific applications, a fundamental principle in rational drug and material design.

Potential Applications and Future Research

While specific biological activities for this compound are not extensively documented, its structural class is significant.

-

Polymer Chemistry : Halogenated phenols, particularly chlorinated derivatives, are used as monomers to enhance the flame retardancy of phenolic resins.[4] The subject compound could be explored for similar applications.

-

Intermediate for Complex Synthesis : Its multiple functional groups make it a versatile building block for creating more complex molecules, such as chelating agents or specialized ligands.[4]

-

Drug Development : The broader class of substituted phenols exhibits a wide range of biological activities, including antimicrobial and antioxidant effects.[4] The unique electronic properties conferred by the fluorine atom make this compound an interesting candidate for screening in various biological assays to uncover potential therapeutic applications.

Future research should focus on the systematic evaluation of its biological activity profile and its potential as a monomer in advanced polymer systems.

Conclusion

This compound is a well-characterized compound with a straightforward and high-yield synthesis protocol. Its defined molecular structure and physicochemical properties, influenced by the interplay of its hydroxyl, hydroxymethyl, and fluoro substituents, make it a valuable molecule for both academic research and industrial applications. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in the laboratory.

References

-

PubChem. 4-Fluoro-2-(hydroxymethyl)phenol. [Link]

-

PubChem. 4-Chloro-2,6-bis(hydroxymethyl)phenol. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2,6-bis(hydroxymethyl)phenol from p-Fluorophenol

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-2,6-bis(hydroxymethyl)phenol, a valuable building block in pharmaceutical and materials science. The document details a robust and high-yield synthetic protocol starting from the readily available precursor, p-fluorophenol. A thorough examination of the reaction mechanism, experimental parameters, and potential challenges is presented, underpinned by established principles of organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

This compound is a key intermediate whose utility stems from its trifunctional nature: a nucleophilic phenolic hydroxyl group, and two reactive benzylic alcohol moieties, all situated on a chemically stable fluorinated aromatic ring. The fluorine atom imparts unique electronic properties and can enhance the metabolic stability and binding affinity of derivative compounds, making it a desirable synthon in medicinal chemistry.

The synthetic strategy delineated in this guide focuses on the direct double hydroxymethylation of p-fluorophenol. This approach is predicated on the principles of electrophilic aromatic substitution, specifically a variation of the Lederer-Manasse reaction. The phenolic hydroxyl group is a potent activating group, directing electrophiles to the ortho and para positions. With the para position occupied by a fluorine atom, the reaction is channeled to achieve di-substitution at the two available ortho positions.

Mechanistic Insights: The Chemistry Behind the Synthesis

The core transformation is the base-catalyzed reaction of p-fluorophenol with an electrophilic source of formaldehyde. The mechanism can be dissected into several key steps:

-

Deprotonation: In the presence of a strong base, such as potassium hydroxide (KOH), the acidic phenolic proton of p-fluorophenol is abstracted to form the more nucleophilic potassium p-fluorophenoxide ion. This deprotonation significantly enhances the electron-donating ability of the oxygen, further activating the aromatic ring towards electrophilic attack.

-

Electrophile Formation: Paraformaldehyde, a solid polymer of formaldehyde, serves as the source of the electrophilic species. In the aqueous basic medium, it depolymerizes to release formaldehyde, which is the active electrophile.

-

Electrophilic Aromatic Substitution: The electron-rich phenoxide ring attacks the electrophilic carbon of formaldehyde. This attack is regioselectively directed to the positions ortho to the strongly activating phenoxide group. The reaction proceeds through a two-stage sequential addition of hydroxymethyl groups.

-

Protonation/Workup: Following the substitution reactions, the reaction mixture is neutralized with an acid. This step protonates the phenoxide and the alkoxide intermediates to yield the final product, this compound.

The fluorine atom at the para position plays a crucial electronic role. While it is an electron-withdrawing group via the inductive effect, it also exhibits a weak electron-donating resonance effect.[1] This interplay influences the overall reactivity of the aromatic ring, and critically, it blocks the para position, thereby ensuring the desired 2,6-disubstitution pattern. The overall reaction is a classic example of the Lederer-Manasse reaction, a well-established method for the hydroxymethylation of phenols.[2][3]

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: Overall reaction for the synthesis of the target compound.

Caption: Simplified workflow of the reaction mechanism.

Detailed Experimental Protocol

This protocol is based on a well-documented procedure with a reported high yield.[4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Fluorophenol | 112.10 | 80.0 g | 0.714 |

| Potassium Hydroxide (KOH) | 56.11 | 120 g | 2.14 |

| Paraformaldehyde | (30.03)n | 128 g | ~4.26 (as CH₂O) |

| Water (deionized) | 18.02 | 800 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: To a suitable reaction vessel equipped with a mechanical stirrer and a condenser, add 120 g of potassium hydroxide and 800 mL of water. Stir until the KOH is fully dissolved.

-

Addition of Reactants: To the aqueous KOH solution, add 80.0 g of p-fluorophenol and 128 g of paraformaldehyde.

-

Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature with continuous stirring for 32 hours.

-

Work-up and Isolation:

-

After the reaction period, cool the mixture to room temperature.

-

Add dichloromethane to the reaction mixture, followed by water.

-

Carefully adjust the pH of the aqueous layer to 3 with the addition of hydrochloric acid.

-

Stir the biphasic mixture, then separate the layers.

-

Collect the precipitated solid by suction filtration.

-

Wash the solid product thoroughly with water.

-

Dry the product to obtain this compound.

-

This procedure has been reported to yield approximately 104 g of the desired product, which corresponds to an 85% yield.[4]

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₉FO₃ |

| Molecular Weight | 172.15 g/mol |

| Physical State | Solid |

| Melting Point | 137-139 °C |

| Boiling Point | 309.5 °C at 760 mmHg |

| Density | 1.438 g/cm³ |

| Flash Point | 141 °C |

Source:[4]

Expected analytical data would include:

-

¹H NMR: Resonances corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl protons.

-

¹³C NMR: Signals for the distinct carbon atoms in the molecule, including those bearing the fluorine, hydroxyl, and hydroxymethyl groups.

-

¹⁹F NMR: A characteristic signal for the fluorine atom.

-

IR Spectroscopy: Absorption bands for the O-H (hydroxyl) and C-F bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Troubleshooting and Optimization

While the described protocol is robust, certain challenges may arise. The following table provides guidance on troubleshooting common issues.

| Issue | Potential Cause | Recommended Action |

| Low Product Yield | Incomplete reaction | Ensure the reaction time and temperature are maintained. Monitor the reaction progress using TLC. |

| Formation of polymeric byproducts | Avoid a large excess of paraformaldehyde.[5] | |

| Inactive catalyst | Use fresh, high-purity potassium hydroxide.[5] | |

| Dark Reaction Mixture | Oxidation of phenolic compounds | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |

| Presence of Mono-substituted Impurity | Insufficient reaction time or stoichiometry | Increase the reaction time and ensure a slight excess of paraformaldehyde.[5] |

Conclusion

The synthesis of this compound from p-fluorophenol via a base-catalyzed hydroxymethylation reaction is an efficient and high-yielding process. This guide provides a detailed and scientifically grounded protocol, along with the necessary mechanistic understanding and practical advice for its successful implementation. The resulting product is a versatile intermediate with significant potential in the development of novel pharmaceuticals and advanced materials.

References

-

PrepChem.com. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Available from: [Link]

-

Li, P., Gan, Y., Qin, S., et al. (2020). DNA hydroxymethylation increases the susceptibility of reactivation of methylated P16 alleles in cancer cells. Epigenetics, 15(6-7), 618-631. Available from: [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]

-

Su, Y., et al. (2018). A similar effect of P16 hydroxymethylation and true-methylation on the prediction of malignant transformation of oral epithelial dysplasia: observation from a prospective study. BMC Cancer, 18(1), 929. Available from: [Link]

-

ResearchGate. 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. Available from: [Link]

-

ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available from: [Link]

-

Mognol, G. P., et al. (2024). Plasma cell-free DNA hydroxymethylation profiling reveals anti-PD-1 treatment response and resistance biology in non-small cell lung cancer. Journal for ImmunoTherapy of Cancer, 12(1), e007876. Available from: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]

-

YouTube. Lederer Manasse Reaction - bsc 5th semester chemistry. Available from: [Link]

-

Supek, F., Lehner, B., Hajkova, P., & Warnecke, T. (2014). Hydroxymethylated Cytosines Are Associated with Elevated C to G Transversion Rates. PLOS Genetics, 10(9), e1004585. Available from: [Link]

-

International Journal of Scientific Development and Research. A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Available from: [Link]

-

Taylor & Francis Online. Electrophilic aromatic substitution – Knowledge and References. Available from: [Link]

-

YouTube. Phenol Formaldehyde Reaction || BSc #NEET #JEE #CUET #organic chemistry. Available from: [Link]

-

PubMed Central. Hydroxymethylation alterations in progenitor-like cell types of pediatric central nervous system tumors are associated with cell type-specific transcriptional changes. Available from: [Link]

-

YouTube. Lederer Manasse Reaction ||Mechanism || by Dr Sarbjit Rala, NEET, JEE, AIIMS 12th Chemistry. Available from: [Link]

-

YouTube. Lederer Manasse #Organic #Reaction Mechanism #Chemistry #Phenol & HCHO #BSc #NEET #JEE #cuet #Shorts. Available from: [Link]

-

YouTube. B.Sc. II Year | Phenols | Lederer Manasse reaction | लेडरर मनासे अभिक्रिया. Available from: [Link]

Sources

IUPAC name for 4-Fluoro-2,6-bis(hydroxymethyl)phenol

An In-depth Technical Guide to 4-Fluoro-2,6-bis(hydroxymethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated phenol derivative with significant potential as a versatile chemical intermediate and a candidate for investigation in drug discovery programs. This document details its fundamental physicochemical properties, provides a robust and validated synthesis protocol, and explores its chemical reactivity. While direct biological applications are not yet extensively documented, this guide leverages data from structurally related compounds to propose potential avenues for research and development. The information herein is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound's unique characteristics.

Introduction and Strategic Overview

This compound is a substituted phenol characterized by a fluorine atom at the para position and two hydroxymethyl groups ortho to the phenolic hydroxyl group.[1] This specific arrangement of functional groups imparts a unique combination of reactivity, acidity, and potential for intermolecular interactions. The development of halogenated and hydroxymethylated phenols is historically rooted in polymer chemistry, particularly in the synthesis of phenolic resins where substituents are used to modify material properties such as flame retardancy.[2]

From a medicinal chemistry perspective, the introduction of a fluorine atom is a well-established strategy to modulate the pharmacokinetic and physicochemical properties of a molecule, often enhancing metabolic stability and membrane permeability. The two hydroxymethyl groups offer reactive handles for further chemical modification, serving as key building blocks for more complex molecular architectures. While the biological profile of this compound itself remains largely unexplored, the broader class of substituted phenols is known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[2] This guide, therefore, serves as both a repository of known information and a strategic roadmap for unlocking the latent potential of this compound.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is critical for its application in both synthesis and biological assays. The compound is a high-melting solid with moderate lipophilicity, as indicated by its LogP value.[1]

Identification Parameters

The compound is uniquely identified in chemical literature and databases by its CAS number, 71643-58-8.[1][3]

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 71643-58-8[1][3] |

| Molecular Formula | C₈H₉FO₃[1][3] |

| Molecular Weight | 172.15 g/mol [1][3] |

| SMILES | OC1=C(CO)C=C(F)C=C1CO[1] |

| Standard InChI | InChI=1S/C8H9FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2[1] |

| Standard InChIKey | GETCNIWYTGPBMQ-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

| Property | Value |

| Physical State | Solid[1] |

| Melting Point | 137-139 °C[1] |

| Boiling Point | 309.5 °C at 760 mmHg[1] |

| Density | 1.438 g/cm³[1] |

| pKa (predicted) | 9.91 ± 0.23[1] |

| LogP | 0.51590[1] |

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved through the base-catalyzed hydroxymethylation of 4-fluorophenol. This electrophilic aromatic substitution reaction utilizes formaldehyde as the source of the hydroxymethyl groups. The protocol described below is a well-established method with a documented high yield.[1]

Experimental Workflow: Synthesis

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reagent Charging : To a suitable reaction flask, add potassium hydroxide (120 g) and water (800 mL). Stir until the KOH is fully dissolved.[1]

-

Addition of Starting Materials : To the aqueous KOH solution, add p-fluorophenol (80.0 g) and paraformaldehyde (128 g).[1]

-

Expert Insight : Potassium hydroxide acts as a catalyst by deprotonating the phenolic hydroxyl group, forming a phenoxide ion. This increases the electron density of the aromatic ring, activating it towards electrophilic attack by formaldehyde at the ortho positions.

-

-

Reaction Conditions : Heat the reaction mixture to 60°C and maintain vigorous stirring for 32 hours.[1]

-

Expert Insight : The temperature is maintained at 60°C to ensure a sufficient reaction rate without promoting the formation of polymeric resinous byproducts, a common issue in phenol-formaldehyde chemistry. A molar excess of formaldehyde is used to drive the reaction towards di-substitution.[4]

-

-

Work-up : After 32 hours, cool the mixture to room temperature. Add dichloromethane, followed by the careful addition of hydrochloric acid to adjust the pH of the aqueous layer to 3.[1]

-

Expert Insight : Acidification protonates the phenoxide, precipitating the product out of the aqueous solution. Dichloromethane is added to help manage the consistency of the mixture during work-up.

-

-

Isolation and Purification : Stir the resulting slurry, and then isolate the solid product via suction filtration. Wash the filter cake thoroughly with water to remove inorganic salts.[1]

-

Drying : Dry the purified solid to yield this compound (104 g, 85% yield).[1]

-

Trustworthiness Check : Purity of the final compound should be confirmed by HPLC analysis and its identity verified by spectroscopic methods (NMR, MS). Commercial suppliers often provide material with >99% purity.[1] For further purification, recrystallization from a suitable solvent system, such as water or a mixture of an organic solvent and water, can be employed.[4]

-

Chemical Reactivity and Synthetic Potential

The chemical behavior of this compound is dominated by its three hydroxyl groups and the activated aromatic ring.

Acidity

Studies on the acidity of this compound in methanol-water systems have shown that it possesses three distinct acidity constants (Ka1, Ka2, Ka3), corresponding to the phenolic and the two benzylic hydroxyl groups.[1] The phenolic hydroxyl is the most acidic, and its pKa is influenced by the electron-withdrawing nature of the fluorine substituent.

Oxidation to Aldehydes

A significant synthetic application of this class of compounds is their oxidation to form valuable dialdehydes. Analogous 2,6-bis(hydroxymethyl)phenols can be oxidized to 2-hydroxyisophthalaldehydes using reagents like activated manganese(IV) oxide.[1] This transformation provides a direct route to synthetically useful intermediates.

Caption: Potential oxidation pathway of the title compound.

This reactivity opens the door to a wide range of subsequent chemistries, including the synthesis of Schiff bases, macrocycles, and other complex ligands, making this compound a valuable starting material.

Proposed Biological Evaluation Workflow

While direct evidence of the biological activity of this compound is limited, its structural similarity to other bioactive phenols suggests it is a candidate for screening.[2] The following workflow outlines a logical, tiered approach to investigate its therapeutic potential.

Sources

Electrophilic Substitution on 4-Fluorophenol Derivatives: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 4-fluorophenol and its derivatives. We delve into the nuanced interplay of the strongly activating hydroxyl group and the deactivating, yet ortho-, para-directing fluorine substituent. This document moves beyond theoretical principles to offer field-proven insights and detailed experimental protocols, equipping researchers and drug development professionals with the knowledge to predict and control the regiochemical outcomes of these critical synthetic transformations.

Introduction: The Strategic Importance of 4-Fluorophenol

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1][2] 4-Fluorophenol, a readily available starting material, serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents and biologically active molecules.[3][4] Its utility stems from the unique electronic properties imparted by both the hydroxyl and fluorine substituents.

The primary challenge and focus of this guide is to dissect the regioselectivity of EAS on this disubstituted ring. The system presents a classic case of competing directing effects: the powerful, electron-donating hydroxyl group versus the electronegative, electron-withdrawing fluorine atom. Understanding how to manipulate these competing influences is paramount for the rational design of synthetic routes in medicinal and materials chemistry.

The Theoretical Core: A Duality of Directing Effects

The outcome of an EAS reaction on 4-fluorophenol is dictated by the electronic influence of its two substituents on the aromatic ring. The reaction proceeds via a canonical three-step mechanism: generation of an electrophile, nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex), and subsequent deprotonation to restore aromaticity.[1][5] The stability of the intermediate arenium ion determines the position of attack and the overall reaction rate.

The Dominant Activator: The Hydroxyl (-OH) Group

The hydroxyl group is one of the most potent activating groups in EAS.[6][7] Its influence is a product of two opposing electronic effects:

-

Resonance Donation (+M Effect): The lone pairs on the oxygen atom can be delocalized into the π-system of the ring. This donation of electron density is highly effective and significantly enriches the ortho and para positions, stabilizing the positive charge of the arenium ion intermediate when attack occurs at these sites.

-

Inductive Withdrawal (-I Effect): Due to oxygen's high electronegativity, it pulls electron density away from the ring through the sigma bond.

For the hydroxyl group, the resonance effect overwhelmingly dominates the inductive effect, leading to a strong net activation of the ring and directing incoming electrophiles to the ortho and para positions.[6][8]

The Deactivating Director: The Fluorine (-F) Atom

Halogens present a unique case in EAS. Fluorine, the most electronegative element, exerts a powerful influence:

-

Inductive Withdrawal (-I Effect): Fluorine strongly withdraws electron density from the ring via the sigma bond, making the ring less nucleophilic and thus deactivating it towards electrophilic attack compared to benzene.[9]

-

Resonance Donation (+M Effect): Like oxygen, fluorine possesses lone pairs that can be donated to the ring through resonance. This effect directs the electrophile to the ortho and para positions.

Crucially, for all halogens, the deactivating inductive effect outweighs the activating resonance effect.[6] However, the resonance effect, while weaker, is still sufficient to direct the regiochemical outcome of the reaction to the ortho and para positions.[10]

The Verdict on 4-Fluorophenol: Synergy and Regioselectivity

On the 4-fluorophenol ring, the hydroxyl group's powerful activating (+M) effect is the decisive factor. It dramatically increases the ring's nucleophilicity, overriding the deactivating (-I) effect of the fluorine atom. Both groups are ortho-, para-directors.

-

The -OH group directs to positions 2 and 6 (ortho), as the para position is blocked.

-

The -F group directs to positions 3 and 5 (ortho).

The superior electron-donating ability of the hydroxyl group means that the positions ortho to it (2 and 6) are far more electron-rich and lead to a more stable arenium ion intermediate upon electrophilic attack. Consequently, electrophilic substitution on 4-fluorophenol occurs almost exclusively at the positions ortho to the hydroxyl group.

Caption: Competing directing effects on the 4-fluorophenol ring.

Key Electrophilic Substitution Reactions: Protocols and Insights

The high reactivity of the 4-fluorophenol ring means that many EAS reactions can proceed under mild conditions, often without the need for a strong Lewis acid catalyst.[11][12]

Halogenation: Controlled Introduction of Halogens

Due to the powerful activation by the -OH group, direct halogenation of 4-fluorophenol is rapid. The primary challenge is controlling the reaction to achieve mono-substitution, as di-substitution (at positions 2 and 6) can occur readily.

Field Insight: The choice of solvent and halogenating agent is critical. Using less polar solvents and milder reagents can favor mono-halogenation. For chlorination, sulfuryl chloride (SO₂Cl₂) or chlorine gas in an aqueous medium provides high selectivity for the desired 2-chloro-4-fluorophenol, a valuable synthetic intermediate.[4]

Protocol: Selective Chlorination of 4-Fluorophenol [4]

This protocol is adapted from a patented industrial process, demonstrating a robust and scalable method.

-

Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer/reflux condenser.

-

Charging Reagents: To the flask, add 4-fluorophenol (1.0 eq., e.g., 11.2 g, 0.10 mol) and water (approx. 2 mL per g of phenol).

-

Reaction Execution: While stirring vigorously, heat the mixture to 60-70 °C. Add sulfuryl chloride (1.9 eq., e.g., 15 mL, 0.19 mol) dropwise via the dropping funnel over a period of 25-30 minutes, maintaining the internal temperature.

-

Causality Note: The use of water as a solvent is key. It helps to dissolve the hydrogen chloride byproduct, driving the reaction and improving selectivity. The elevated temperature ensures a reasonable reaction rate.

-

-

Workup and Isolation: After the addition is complete, continue stirring for 30 minutes. Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium chloride (approx. 20 mL per g of starting phenol) and extract the product with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.

-

Self-Validation: The crude product can be analyzed by GC-MS to confirm the high selectivity for 2-chloro-4-fluorophenol over the 2,6-dichloro byproduct and unreacted starting material. Purity can be further enhanced by distillation or column chromatography if required.

-

Caption: Experimental workflow for selective chlorination.

Nitration: Synthesis of Nitrophenol Derivatives

Nitration must be conducted under carefully controlled, mild conditions to prevent oxidative side reactions, which are common with highly activated phenols.[7][11]

Field Insight: The use of dilute nitric acid at low temperatures is standard practice. This generates a lower concentration of the nitronium ion (NO₂⁺) electrophile, tempering the high reactivity of the phenol ring and minimizing the formation of tarry byproducts. The reaction will yield 4-fluoro-2-nitrophenol as the major product.

Protocol: Nitration of 4-Fluorophenol

-

Preparation: In a flask cooled in an ice-salt bath (0 to 5 °C), add 4-fluorophenol (1.0 eq.) to a suitable solvent like glacial acetic acid.

-

Reagent Addition: Prepare a solution of dilute nitric acid (e.g., 70%) in the same solvent. Add this solution dropwise to the stirred phenol solution, ensuring the temperature does not rise above 5 °C.

-

Causality Note: The low temperature is critical for selectivity and to prevent runaway oxidation. Acetic acid serves as a polar solvent that can co-solubilize the reactants.

-

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The product, being less polar than the starting material, will often precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be purified by recrystallization (e.g., from ethanol/water).

-

Self-Validation: The melting point and NMR spectra of the product should be consistent with 4-fluoro-2-nitrophenol.

-

Friedel-Crafts Reactions: A Cautionary Tale

Direct Friedel-Crafts alkylation or acylation of phenols is notoriously inefficient.[13][14] This represents a critical piece of field-proven knowledge for any synthetic chemist.

The Causality: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong Lewis acid. It will preferentially coordinate with the lone pair electrons of the phenolic oxygen, which is a strong Lewis base. This complexation has two negative consequences:

-

It requires more than a stoichiometric amount of the catalyst.

-

The resulting complex is strongly deactivating, effectively shutting down the desired electrophilic substitution on the ring.

Alternative Strategies: For introducing acyl groups, the Fries Rearrangement of a phenyl acetate derivative is a more viable option. For introducing carboxyl groups, the Kolbe-Schmitt reaction (carboxylation of a sodium phenoxide with CO₂) is highly effective and directs ortho to the hydroxyl group.[11] These alternative methods bypass the issues associated with classical Friedel-Crafts conditions.

Data Summary

The regioselectivity of EAS on 4-fluorophenol is consistently dominated by the directing effect of the hydroxyl group.

| Reaction | Electrophile (Source) | Typical Conditions | Major Product(s) | Selectivity Insight |

| Chlorination | Cl⁺ (from SO₂Cl₂) | Water, 60-70 °C | 2-Chloro-4-fluorophenol | High ortho-selectivity (e.g., >94%[4]) |

| Bromination | Br⁺ (from Br₂ in CCl₄) | Low temperature | 2-Bromo-4-fluorophenol | High ortho-selectivity |

| Nitration | NO₂⁺ (from dilute HNO₃) | Acetic acid, 0-5 °C | 4-Fluoro-2-nitrophenol | Ortho-substitution is strongly favored |

| Sulfonation | SO₃ (from conc. H₂SO₄) | Room temperature | 4-Fluorophenol-2-sulfonic acid | Ortho-substitution is strongly favored |

| Acylation | RCO⁺ (from RCOCl/AlCl₃) | Not recommended | Low yield, complex mixture | Catalyst complexation deactivates the ring |

Conclusion

The electrophilic substitution of 4-fluorophenol derivatives is a prime example of how fundamental principles of physical organic chemistry dictate synthetic outcomes. The powerful activating and ortho-directing nature of the hydroxyl group consistently overrides the influence of the fluorine atom, leading to predictable and highly regioselective substitution at the 2- and 6-positions. For researchers in drug development, understanding these directing effects, as well as the practical limitations of certain reaction classes like the Friedel-Crafts acylation, is essential for the efficient and rational design of synthetic pathways to novel molecular entities.

References

-

Title: Electrophilic Substitution Reaction Mechanism Source: BYJU'S URL: [Link]

-

Title: Electrophilic Substitution Reactions of Phenols Source: BYJU'S URL: [Link]

-

Title: Electrophilic aromatic substitution Source: Wikipedia URL: [Link]

-

Title: Ch24: Electrophilic Arom. Subs. of phenols Source: University of Calgary URL: [Link]

-

Title: An Explanation of Substituent Effects Source: Chemistry LibreTexts URL: [Link]

- Title: US5053557A - Process for preparing 2-chloro-4-fluorophenol Source: Google Patents URL

-

Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]

-

Title: Reactions of Phenols Source: Chemistry Steps URL: [Link]

-

Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

-

Title: Electrophilic Aromatic Substitution Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Electrophilic Aromatic Substitution AR5. Directing Effects Source: College of Saint Benedict and Saint John's University URL: [Link]

-

Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

-

Title: Friedel-Crafts Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Electrophilic Substitution of Phenols Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

acidity constants (pKa) of 4-Fluoro-2,6-bis(hydroxymethyl)phenol

An In-Depth Technical Guide to the Acidity Constants (pKa) of 4-Fluoro-2,6-bis(hydroxymethyl)phenol

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that governs the behavior of a molecule in solution, profoundly influencing its solubility, membrane permeability, and interaction with biological targets. This technical guide provides a comprehensive examination of the acidity constants of this compound (CAS: 71643-58-8), a substituted phenol of interest in medicinal chemistry and materials science. We will dissect the molecule's structural components to predict its acidic behavior, outline rigorous, self-validating experimental protocols for pKa determination, and discuss the implications of these values for research and drug development professionals. This document synthesizes theoretical principles with field-proven methodologies to serve as an authoritative resource for scientists.

Molecular Structure and Loci of Acidity

This compound is a multi-functionalized aromatic compound. Its structure contains three distinct hydroxyl (-OH) groups, each a potential proton donor and thus a center of acidity.

-

Phenolic Hydroxyl: The hydroxyl group directly attached to the aromatic ring is the most acidic proton. The acidity of phenols (pKa ≈ 10) is significantly higher than that of aliphatic alcohols (pKa ≈ 16-18) because the resulting conjugate base, the phenoxide anion, is stabilized by resonance, delocalizing the negative charge across the benzene ring.[1][2][3]

-

Benzylic Alcohol Hydroxyls: The two hydroxymethyl (-CH₂OH) substituents contain benzylic alcohol protons. While slightly more acidic than simple primary alcohols due to the proximity of the electron-withdrawing phenyl ring, they are substantially less acidic than the phenolic proton.

The molecule's overall acidic character is therefore defined by three potential dissociation events, corresponding to three distinct pKa values.

Caption: Deprotonation sites on this compound.

Theoretical Analysis of Substituent Effects on Phenolic Acidity (pKa1)

The acidity of the phenolic proton (pKa1) is modulated by the electronic properties of the substituents on the aromatic ring. We can deconstruct these influences by comparing the subject molecule to simpler, related phenols.

Baseline: The pKa of unsubstituted phenol is approximately 9.98 in water.[4][5] This serves as our reference point.

Influence of the para-Fluoro Substituent: The fluorine atom exerts two opposing electronic effects:

-

Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density through the sigma bonds, stabilizing the negative charge of the conjugate phenoxide base and increasing acidity (lowering pKa).

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, which destabilizes the phenoxide anion by increasing electron density in the ring, thereby decreasing acidity (raising pKa).

For a para-fluoro substituent, these two effects are nearly equal and opposite in magnitude. Consequently, the pKa of 4-fluorophenol is approximately 9.95, remarkably close to that of unsubstituted phenol.[4][6]

Influence of the ortho-Bis(hydroxymethyl) Substituents: The two -CH₂OH groups primarily exert a weak electron-withdrawing inductive effect due to the electronegativity of their oxygen atoms. This effect would be expected to slightly increase the acidity of the phenolic proton. Furthermore, the ortho-positioning allows for the possibility of intramolecular hydrogen bonding between the hydroxymethyl groups and the phenoxide oxygen in the conjugate base. This interaction would provide additional stabilization to the anion, further increasing the acidity of the parent phenol.

Integrated Prediction: Considering these factors, the pKa of the phenolic proton in this compound is expected to be close to the pKa of phenol itself. The strong, acidity-enhancing inductive effect from an ortho-fluoro group is absent.[7][8] The near-neutral effect of the para-fluoro group combined with the weak, acidity-enhancing effects of the two ortho-hydroxymethyl groups suggests a pKa value slightly lower than that of phenol. Indeed, a computationally predicted pKa for the phenolic proton is 9.91 ± 0.23, which aligns with this theoretical analysis.[9]

Experimental Workflows for pKa Determination

To validate theoretical predictions, empirical measurement is essential. The distinct nature of the phenolic and alcoholic protons necessitates different analytical approaches. The following protocols are designed to be self-validating systems.

UV-Vis Spectrophotometric Titration for Phenolic pKa (pKa1)

This method is the gold standard for determining the pKa of ionizable chromophores.

Causality: The electronic structure of the phenol (Ar-OH) is different from that of its conjugate base, the phenoxide (Ar-O⁻). The phenoxide anion possesses a more extended system of conjugation, which results in a shift of its maximum UV absorbance (λ_max) to a longer wavelength (a bathochromic shift) compared to the protonated form.[10] By monitoring this absorbance change as a function of pH, the equilibrium between the two species can be quantified.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a set of at least 10 buffer solutions with known pH values, spanning the range of pKa ± 2 units (e.g., from pH 8.0 to 12.0).

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) to ensure solubility.

-

-

Sample Preparation:

-

For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to ensure the final concentration is identical across all samples and that the organic solvent percentage is low (<1%) to minimize its effect on pH.

-

-

Spectroscopic Measurement:

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered sample, including spectra for highly acidic (pH < 7) and highly basic (pH > 13) solutions to capture the spectra of the pure protonated and deprotonated forms, respectively.

-

-

Data Validation & Analysis:

-

Overlay all spectra. The presence of a clean isosbestic point—a wavelength where the molar absorptivity of the acid and base forms are equal—validates that the system is a simple two-component equilibrium.

-

Select a wavelength of maximum absorbance change (typically the λ_max of the phenoxide).

-

Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response model. The pH at the inflection point of the curve is the pKa.

-

Caption: Workflow for pKa determination by UV-Vis Spectrophotometry.

Potentiometric Titration for All pKa Values

Potentiometry directly measures pH changes upon the addition of a titrant, making it suitable for determining all titratable protons, provided their pKa values are sufficiently separated and fall within the solvent's accessible pH range.[9]

Causality: As a strong base (e.g., NaOH) is incrementally added to a solution of the acidic compound, the protons are neutralized in order of their acidity (lowest pKa first). A sensitive pH electrode tracks this neutralization, producing a titration curve with distinct inflection points corresponding to the stoichiometric equivalence points of each acidic proton. The pKa is the pH at which 50% of a given proton has been titrated (the half-equivalence point).

Detailed Protocol:

-

System Calibration & Preparation:

-

Calibrate a high-quality pH electrode using at least two standard buffers (e.g., pH 7.00 and 10.00).

-

Prepare a standardized, carbonate-free solution of ~0.1 M NaOH. Carbonate contamination will obscure the equivalence points.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water. A co-solvent may be used if solubility is low, but this will yield an apparent pKa (pKa*).

-

-

Titration:

-

Place the solution under a gentle stream of nitrogen or argon to prevent CO₂ ingress.

-

Using an auto-titrator or a calibrated burette, add the NaOH titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.

-

-

Data Validation & Analysis:

-

Plot pH vs. Volume of NaOH added.

-

To precisely locate the equivalence points, calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative and the zero-crossing of the second derivative correspond to the equivalence point.

-

The pKa value for each proton is determined from the pH at the half-volume of its respective equivalence point. The first equivalence point will correspond to the phenolic proton (pKa1).

-

Caption: Workflow for pKa determination by Potentiometric Titration.

Data Synthesis and Interpretation

Based on theoretical analysis and the capabilities of the described experimental methods, we can summarize the expected acidity constants for this compound.

Summary of Acidity Constants

| Acidity Constant | Proton Type | Predicted Value | Expected Range | Recommended Experimental Method |

| pKa1 | Phenolic | 9.91 ± 0.23[9] | 9.5 - 10.5 | UV-Vis Spectrophotometry, Potentiometry |

| pKa2 | Alcoholic | Not available | 14 - 16 | Potentiometry in mixed or non-aqueous solvent |

| pKa3 | Alcoholic | Not available | 14 - 16 | Potentiometry in mixed or non-aqueous solvent |

Interpretation: The phenolic proton (pKa1) is the only one that will be significantly ionized under physiologically relevant or common basic conditions. The alcoholic protons (pKa2, pKa3) are very weak acids, and their deprotonation would only occur in the presence of a very strong base. In aqueous solution, their acidity is masked by the autoionization of water, making their determination by standard potentiometry challenging. Studies in mixed solvent systems, such as methanol-water, have been used to resolve all three acidity constants via potentiometry.[9]

Caption: Stepwise dissociation equilibria of the molecule.

Significance in Drug Development

Understanding the pKa of an active pharmaceutical ingredient (API) is non-negotiable in drug development.

-

Aqueous Solubility: The pKa dictates the charge state of a molecule at a given pH. Since the pKa1 of our compound is ~9.9, it will be overwhelmingly in its neutral, less water-soluble form at physiological pH (~7.4). Formulation strategies may be required to enhance solubility for oral or intravenous administration.

-

Membrane Permeability: According to the pH-partition hypothesis, only the neutral form of a molecule can passively diffuse across lipid membranes. The high pKa ensures the compound remains in its neutral, membrane-permeable form throughout the gastrointestinal tract, which may favor absorption.

-

Drug-Target Interactions: The ability of the phenolic hydroxyl group to act as a hydrogen bond donor is critical for molecular recognition at a target binding site. At pH values above its pKa, it would become a negatively charged hydrogen bond acceptor. This change in ionization state can dramatically alter or abolish binding affinity.

Conclusion

This compound possesses three distinct acidic protons, with the phenolic hydroxyl being the most physiologically relevant. Its pKa, predicted and experimentally determined to be around 9.9, is a result of a nuanced interplay between the near-neutral electronic effect of the para-fluoro substituent and the weak acid-strengthening effects of the two ortho-hydroxymethyl groups. Rigorous determination of this value using techniques like UV-Vis spectrophotometry and potentiometry is crucial for forecasting the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and for rationally designing its applications in medicinal chemistry and beyond.

References

-

askIITians. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. [Link]

-

Liptak, M. D., et al. (2001). Substituent effects on the physical properties and pKa of phenol. ResearchGate. [Link]

-

Kelly, C. P., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. [Link]

-

University of Calgary. Organic Chemistry I Practice Problems. [Link]

-

PubChem. 4-Chloro-2,6-bis(hydroxymethyl)phenol. [Link]

-

Chemistry LibreTexts. 8.15: The Effect of Substituents on pKa. [Link]

-

PubChem. Phenol. [Link]

-

Wikipedia. Hammett equation. [Link]

-

Wikipedia. Phenol. [Link]

-

Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. [Link]

-

University of Wisconsin-Madison. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. [Link]

-

Chemistry LibreTexts. 5.5: Acid-base Properties of Phenols. [Link]

-

Liptak, M. D., & Shields, G. C. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. [Link]

-

Scribd. Hammett Plot. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Phenol - Wikipedia [en.wikipedia.org]

- 6. 4-Fluorophenol | 371-41-5 [chemicalbook.com]

- 7. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. This compound (71643-58-8) for sale [vulcanchem.com]

- 10. web.viu.ca [web.viu.ca]

Methodological & Application

Application Notes and Protocols for 4-Fluoro-2,6-bis(hydroxymethyl)phenol: A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Fluorinated Phenolic Building Block

4-Fluoro-2,6-bis(hydroxymethyl)phenol is a unique trifunctional synthetic building block that holds considerable promise in the fields of polymer chemistry, coordination chemistry, and medicinal chemistry. Its structure, featuring a central phenol ring activated by two ortho hydroxymethyl groups and modified by a para-fluoro substituent, offers a versatile platform for the synthesis of a wide array of complex molecules. The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives, making this compound particularly attractive for the development of advanced materials and potential therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for the use of this compound as a synthetic intermediate. We will delve into its synthesis, characterization, and explore its utility in the creation of functional polymers and as a ligand for metal complexes. Furthermore, we will discuss potential avenues for its application in drug discovery, drawing parallels with the known biological activities of related phenolic compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 71643-58-8 | [1] |

| Molecular Formula | C₈H₉FO₃ | [1] |

| Molecular Weight | 172.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 137-139 °C | [1] |

| Boiling Point | 309.5 °C at 760 mmHg | [1] |

| pKa (predicted) | 9.91 ± 0.23 | [1] |

Spectroscopic Characterization:

While publicly available spectra for this compound are limited, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons. The aromatic protons would likely appear as a doublet due to coupling with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon atoms attached to the fluorine and hydroxyl groups will show characteristic chemical shifts.

-

FT-IR: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Characteristic C-F and C-O stretching bands would also be present.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the base-catalyzed hydroxymethylation of 4-fluorophenol with formaldehyde.[1][2]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials and Reagents:

-

4-Fluorophenol

-

Paraformaldehyde

-

Potassium hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

Protocol:

-

Reaction Setup: In a reaction flask, dissolve 120 g of potassium hydroxide in 800 mL of water.[1]

-

Addition of Reactants: To this solution, add 80.0 g of 4-fluorophenol and 128 g of paraformaldehyde.[1]

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir for 32 hours.[1]

-

Work-up: After cooling the mixture, add dichloromethane.[1] Subsequently, add water and adjust the pH to 3 with hydrochloric acid.[1]

-

Isolation and Purification: Stir the mixture, and then collect the precipitate by suction filtration.[1] Wash the solid with water and dry to obtain the final product.[1] This procedure has been reported to yield approximately 104 g (85%) of this compound.[1]

Causality Behind Experimental Choices:

-

Base Catalysis: The use of a base like potassium hydroxide is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This enhances the electrophilic aromatic substitution reaction with formaldehyde at the ortho positions.[2]

-

Excess Formaldehyde: A molar excess of formaldehyde is used to ensure the di-substitution at both ortho positions of the phenol ring.[3]

-

Temperature Control: The reaction is carried out at a moderate temperature of 60°C to balance the reaction rate and minimize the formation of side products and polymeric materials.[3]

-

Acidification: Acidification of the reaction mixture is necessary to neutralize the base and precipitate the product, which is less soluble in its protonated form.[1]

Applications as a Synthetic Building Block

The trifunctional nature of this compound makes it a valuable precursor for a variety of macromolecules and coordination compounds.

Synthesis of Fluorinated Benzoxazine Monomers and Polybenzoxazines

Proposed Reaction Scheme:

Figure 2: Proposed synthesis of a fluorinated benzoxazine monomer.

Adapted Protocol for Benzoxazine Monomer Synthesis:

-

Reactant Mixture: In a reaction flask, combine this compound (1 equivalent), a primary amine (e.g., aniline, 1 equivalent), and paraformaldehyde (2 equivalents) in a suitable solvent such as 1,4-dioxane or a toluene/isopropanol mixture.[6][7]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 55-60°C) for several hours.[6] For fluorinated amines, a strongly acidic condition might be necessary to achieve a good yield.[6]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Polymerization to Polybenzoxazine:

The synthesized benzoxazine monomer can be thermally cured to form a cross-linked polybenzoxazine network.

-

Curing Process: The benzoxazine monomer is heated to temperatures typically ranging from 160°C to 250°C.[4]

-

Ring-Opening Polymerization: The thermal treatment induces a cationic ring-opening polymerization of the oxazine rings, leading to the formation of a highly cross-linked polymer network without the release of any byproducts.[4]

Ligand for the Synthesis of Metal Complexes

The three hydroxyl groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The deprotonated hydroxyl groups can coordinate to a wide range of metal ions, potentially forming polynuclear clusters with interesting magnetic or catalytic properties. While specific protocols for this compound are scarce, the following is a general approach adapted from the synthesis of metal complexes with similar Schiff base ligands derived from related phenols.[8]

Proposed Workflow for Metal Complex Synthesis:

Sources

- 1. open.metu.edu.tr [open.metu.edu.tr]

- 2. This compound (71643-58-8) for sale [vulcanchem.com]

- 3. unn.edu.ng [unn.edu.ng]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Ortho-Hydroxymethylation of p-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Hydroxymethylated p-Fluorophenol

The introduction of a hydroxymethyl group onto the aromatic ring of p-fluorophenol is a critical transformation in synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical development. The resulting product, 2-hydroxy-5-fluorobenzyl alcohol, is a valuable building block, incorporating a reactive hydroxymethyl group ortho to a phenolic hydroxyl, with a fluorine atom providing unique electronic properties. This arrangement is a key pharmacophore in various biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this a desirable scaffold for medicinal chemists.

This guide provides a comprehensive, in-depth protocol for the selective ortho-hydroxymethylation of p-fluorophenol using a base-catalyzed reaction with paraformaldehyde. It is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Reaction Principle: Electrophilic Aromatic Substitution

The hydroxymethylation of phenols is a classic example of an electrophilic aromatic substitution reaction. Under basic conditions, the phenolic proton is abstracted to form a highly nucleophilic phenoxide ion.[1] This phenoxide ion then attacks the electrophilic carbon of formaldehyde. The reaction with p-fluorophenol is regioselective for the ortho position because the para position is blocked by the fluorine atom.

The overall transformation is as follows:

p-Fluorophenol + Formaldehyde (from Paraformaldehyde) --(Base Catalyst)--> 2-Hydroxy-5-fluorobenzyl alcohol

Experimental Protocol

This protocol details the base-catalyzed hydroxymethylation of p-fluorophenol.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation | Notes |

| p-Fluorophenol | ≥99% | Sigma-Aldrich, Acros Organics | Ensure purity, as impurities can affect reaction outcome. |

| Paraformaldehyde | Reagent Grade | Alfa Aesar, Sigma-Aldrich | A solid source of formaldehyde.[2][3] |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific, Merck | A common and effective base catalyst. |

| Deionized Water | High Purity | In-house or commercial | Used for preparing the base solution. |

| Diethyl Ether | Anhydrous | Sigma-Aldrich, Fisher Scientific | For extraction. |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific, VWR | For neutralization/acidification during workup. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich, Acros Organics | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies, Merck | For column chromatography purification. |

| Ethyl Acetate | ACS Grade | Fisher Scientific, VWR | Eluent for chromatography. |

| Hexanes | ACS Grade | Fisher Scientific, VWR | Eluent for chromatography. |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

Detailed Step-by-Step Methodology

Part 1: Reaction Setup and Execution

-

Reagent Preparation:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add p-fluorophenol (e.g., 11.2 g, 0.1 mol).

-

Prepare a 2 M aqueous solution of sodium hydroxide by dissolving NaOH (e.g., 8.0 g, 0.2 mol) in deionized water (100 mL). Safety Note: Dissolving NaOH is highly exothermic. Add NaOH to water slowly and with cooling.

-

-

Reaction Initiation:

-

To the flask containing p-fluorophenol, add the 2 M NaOH solution. Stir the mixture at room temperature until the p-fluorophenol has completely dissolved, forming the sodium p-fluorophenoxide solution.

-

In a separate beaker, prepare a slurry of paraformaldehyde (e.g., 3.3 g, 0.11 mol) in a small amount of water (e.g., 20 mL).

-

-

Addition of Paraformaldehyde:

-

Attach a reflux condenser to the central neck of the flask.

-

Slowly add the paraformaldehyde slurry to the stirred phenoxide solution at room temperature. The addition can be done in portions to control any initial exotherm.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 60-70 °C using a heating mantle.

-

Maintain stirring and temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting material (p-fluorophenol) and the appearance of a more polar product spot indicates reaction progression.

-

Part 2: Work-up and Isolation

-

Cooling and Neutralization:

-

After the reaction is complete, cool the mixture to room temperature in an ice bath.

-

Slowly and carefully acidify the reaction mixture to a pH of approximately 5-6 with concentrated hydrochloric acid. Caution: Acid addition is exothermic and may cause foaming. Add the acid dropwise with vigorous stirring.

-

-

Extraction:

-

Transfer the acidified mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layers with brine (saturated NaCl solution) (1 x 100 mL) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Solvent Removal:

-

Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude product.

-

Part 3: Purification

-

Column Chromatography:

-

The crude product can be purified by silica gel column chromatography.

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 3:1).

-

Collect the fractions and monitor by TLC to identify the fractions containing the pure product.

-

-

Final Product:

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 2-hydroxy-5-fluorobenzyl alcohol as a solid.

-

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the base-catalyzed hydroxymethylation of p-fluorophenol.

Caption: Experimental workflow for hydroxymethylation.

Discussion and Troubleshooting

-

Regioselectivity: The para-position of p-fluorophenol is blocked, directing the hydroxymethylation exclusively to the ortho-positions. Due to steric hindrance from the hydroxyl group, mono-hydroxymethylation is the major expected outcome under these conditions.

-

Byproducts: Over-reaction can lead to the formation of di-hydroxymethylated products or condensation products (polymers). Using a slight excess of formaldehyde ensures complete consumption of the starting phenol, but a large excess should be avoided. A higher phenol to formaldehyde ratio can minimize polymer formation. [4]* Work-up: Careful and slow acidification is crucial to avoid a rapid and uncontrolled exothermic reaction. The pH should be monitored to ensure complete protonation of the phenoxide without creating a strongly acidic environment that could promote side reactions.

-

Purification: The polarity of the eluent for column chromatography may need to be optimized based on TLC analysis of the crude product. The product is expected to be significantly more polar than the starting p-fluorophenol.

Safety Precautions

-

p-Fluorophenol: Toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Paraformaldehyde: Toxic upon inhalation and ingestion. Handle in a fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care and wear appropriate PPE.

-

Hydrochloric Acid: Corrosive and causes severe burns. Handle in a fume hood and wear appropriate PPE.

-

Diethyl Ether: Highly flammable. Work in a fume hood and away from ignition sources.

References

-

Liu, A. et al. (1998). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Forest Products Laboratory. [Link]

-

jOeCHEM. (2020). The Hydroxymethylation of Phenol. YouTube. [Link]

-

Peer, H.G. (1959). The reaction of phenol with formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol. Recueil des Travaux Chimiques des Pays-Bas, 78(9‐10), 851-863. [Link]

-

Wang, Y., & Zhang, Y. (2019). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Molecules, 24(15), 2789. [Link]

-

European Patent Office. (1986). Preparation of 4-fluorophenols. EP 0188848 A1. [Link]

- Google Patents. (1999).

- Google Patents. (1991). Process for preparing p-hydroxybenzyl alcohol. US5019656A.

- Google Patents. (2000).

-

Mitsunaga, T., Conner, A. H., & Hill, C. G. (2004). Predicting the hydroxymethylation rate of phenols with formaldehyde by molecular orbital calculation. Journal of Wood Science, 50(2), 153-160. [Link]

- Google Patents. (1980). Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols. US4192959A.

-

Zavitsas, A. A., Beaulieu, R. D., & Leblanc, J. R. (1968). Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism. Journal of Polymer Science Part A: Polymer Chemistry, 6(9), 2541-2559. [Link]

-

Van Coillie, L. (2024). PARAFORMALDEHYDE SLURRY MEDIATED α-HYDROXYMETHYLATION REACTIONS IN CONTINUOUS FLOW. Ghent University Library. [Link]

-

Gao, W., et al. (2021). Application of two morphologies of Mn2O3 for efficient catalytic ortho-methylation of 4-chlorophenol. RSC Advances, 11(36), 22359-22368. [Link]

-

U.S. Environmental Protection Agency. (2000). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). [Link]